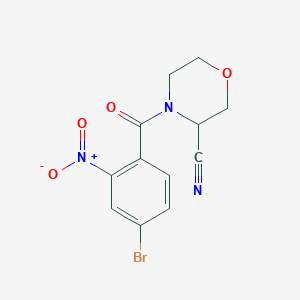
4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile” is a complex organic molecule that contains a morpholine ring, a bromo-nitrobenzoyl group, and a carbonitrile group . Morpholine is a common motif in medicinal chemistry, often used to increase the polarity of a molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a bromo-nitrobenzoyl group, and a carbonitrile group . The bromine, nitro group, and nitrile group are all electron-withdrawing, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine, nitro group, and nitrile group, all of which are electron-withdrawing and could therefore make the compound more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine, nitro group, and nitrile group could increase the compound’s polarity .Wissenschaftliche Forschungsanwendungen
Catalytic Transition States and Aminolysis
A study explored the catalytic mechanisms involving similar nitrobenzoyl compounds, revealing insights into the catalytic six-membered cyclic transition states in aminolysis reactions. The research highlighted the kinetics of reactions between 4-nitrophenyl 3,5-dinitrobenzoate and cyclic secondary amines, suggesting a highly ordered transition state facilitating the reaction process (Um et al., 2015).
Anaerobic Biotransformation
Bromoxynil, a compound structurally similar to the one of interest, was studied under various anaerobic conditions. This research provides insights into the environmental degradation pathways of halogenated aromatic nitriles, which could be relevant for understanding the environmental fate of similar compounds (Knight et al., 2003).
Synthesis and Photophysical Characterization
Research on the synthesis and characterization of compounds incorporating morpholine and cyanophenyl groups offers valuable information on the photophysical properties of these chemicals. This study could provide a basis for developing new materials or chemical sensors based on similar structures (Chin et al., 2010).
Nucleophilic Substitution Reactions
The kinetics of nucleophilic substitution reactions involving thiophenyl 4-nitrobenzoates and pyridines were investigated, offering insights into the reaction mechanisms and kinetics relevant to similar chemical structures (Koh et al., 1999).
Antibiotic Intermediate Studies
A study on 3-fluoro-4-morpholinoaniline, an intermediate in antibiotic synthesis, highlights the potential for developing new antimicrobial agents using similar morpholine-based compounds. This research included the synthesis of new sulfonamides and carbamates, showing promising antimicrobial activity (Janakiramudu et al., 2017).
Herbicide Resistance via Genetic Engineering
Transgenic plants expressing a bacterial detoxification gene for bromoxynil were developed to confer resistance to this herbicide, indicating the potential for genetic approaches to manage the effects of similar compounds in agriculture (Stalker et al., 1988).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-bromo-2-nitrobenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4/c13-8-1-2-10(11(5-8)16(18)19)12(17)15-3-4-20-7-9(15)6-14/h1-2,5,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIUSUGWGZQGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C(C=C(C=C2)Br)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2834303.png)

![(2,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2834305.png)
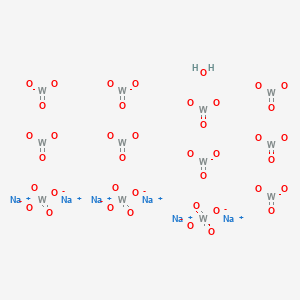
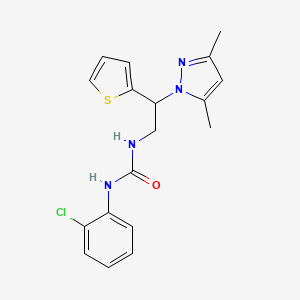
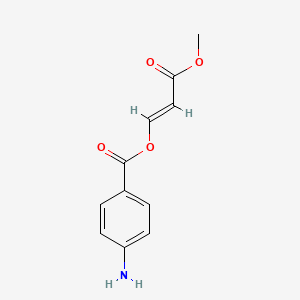
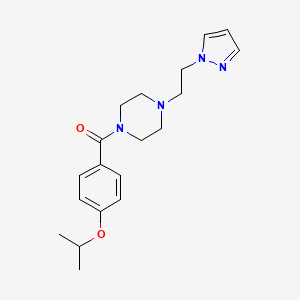
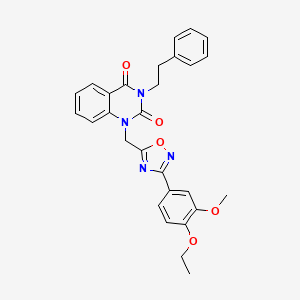
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834316.png)
![4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2834317.png)
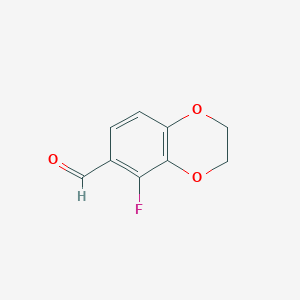

![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2834322.png)

